Eplerenone 7-Carboxylic Acid

Descripción general

Descripción

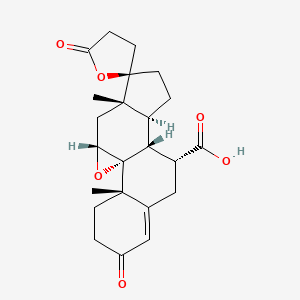

Eplerenone 7-Carboxylic Acid (CAS: 209253-82-7) is a steroidal compound with the molecular formula C₂₃H₂₈O₆ and a molecular weight of 400.4648 g/mol . Structurally, it features a pregn-4-ene backbone with a carboxylic acid group at the C-7 position, a γ-lactone ring, and defined stereochemistry at eight stereocenters, as illustrated by its SMILES and InChI descriptors . As a derivative of eplerenone, it functions as a selective aldosterone antagonist, targeting mineralocorticoid receptors to manage hypertension and heart failure with reduced side effects compared to older agents like spironolactone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Eplerenone 7-Carboxylic Acid involves multiple steps. One common method starts with the precursor 9-OHPDC-M, which undergoes hydrolysis, decarboxylation rearrangement, dehydration, and dehydrogenation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations.

Industrial Production Methods: Industrial production of eplerenone involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Eplerenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving eplerenone include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of eplerenone, which may have different pharmacological activities. These derivatives are often studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Eplerenone 7-Carboxylic Acid is structurally related to eplerenone, which is known for its ability to block the action of aldosterone, a hormone that increases blood pressure by promoting sodium retention and potassium excretion. This compound's role as an impurity can provide insights into the metabolism and efficacy of eplerenone itself.

Treatment of Hypertension and Heart Failure

Eplerenone is widely used in clinical settings to manage hypertension and improve outcomes in patients with heart failure. The presence of this compound as an impurity may influence the pharmacokinetics and pharmacodynamics of eplerenone, potentially affecting its therapeutic efficacy.

Research on Antibacterial Properties

Recent studies have indicated that eplerenone and its derivatives, including this compound, may possess antibacterial properties. For instance, a study involving molecular dynamics simulations revealed that eplerenone could target virulent protein structures in bacteria such as Klebsiella pneumoniae and Staphylococcus aureus . This suggests a potential application in developing new antibacterial agents.

Insights from Case Studies

Several case studies have explored the implications of eplerenone in various therapeutic contexts:

- Case Study 1 : A clinical trial investigated the effects of eplerenone in patients with resistant hypertension. The study found that patients receiving eplerenone showed significant reductions in blood pressure compared to those on standard antihypertensive therapy .

- Case Study 2 : Research examining the metabolite profiles of seaweed extracts highlighted the potential of eplerenone as a bioactive compound against multidrug-resistant bacterial strains, indicating its versatility beyond traditional uses .

Future Directions in Research

The exploration of this compound's applications is still evolving. Future research may focus on:

- Enhanced Understanding of Metabolites : Investigating how impurities like this compound affect the overall pharmacological profile of eplerenone.

- Development of Novel Therapeutics : Exploring its potential antibacterial properties could lead to new treatments for infections caused by resistant bacteria.

- Clinical Trials : Further clinical trials are needed to establish the safety and efficacy profiles when used in conjunction with other therapies.

Mecanismo De Acción

Eplerenone exerts its effects by selectively blocking the mineralocorticoid receptor, which is the molecular target for aldosterone . By inhibiting aldosterone’s action, eplerenone reduces sodium and water retention, thereby lowering blood pressure and reducing the workload on the heart . This mechanism is particularly beneficial in patients with heart failure and hypertension .

Comparación Con Compuestos Similares

Structural and Pharmacological Comparisons

Eplerenone 7-Carboxylic Acid vs. Spironolactone

- Molecular Specificity: this compound exhibits higher selectivity for mineralocorticoid receptors due to its C-7 carboxylic acid group, reducing off-target binding to androgen and progesterone receptors, a limitation observed with spironolactone .

- Clinical Outcomes: Spironolactone reduced mortality by 30% in severe heart failure (RALES trial, n=1663) but caused gynecomastia in 10% of males . this compound, while sharing similar efficacy, demonstrates lower incidences of hormonal side effects (e.g., gynecomastia <1%) due to its receptor specificity .

This compound vs. Canrenone

- Canrenone, a metabolite of spironolactone, shares a steroidal backbone but lacks the C-7 carboxylic acid moiety. Its solubility (7.85 × 10⁻² g/L) suggests challenges in bioavailability compared to eplerenone derivatives .

Other 7-Carboxylic Acid Derivatives

- Compounds like styrylquinoline-7-carboxylic acid () and pyrrolopyrimidine-7-carboxylic acid () utilize the carboxylic acid group for bioactivity but target non-cardiological pathways (e.g., antiviral or enzymatic inhibition).

Data Table: Key Comparative Metrics

Research Findings and Clinical Insights

- Spironolactone: The RALES trial (1999) established its role in heart failure but highlighted dose-dependent hyperkalemia and hormonal side effects .

- This compound: Cost-effectiveness analyses show higher upfront costs but superior outcomes in reducing hospitalizations (35% lower risk) and mortality compared to spironolactone .

- Formulation Advances: Nanoparticle-based transdermal patches (for eplerenone) address solubility limitations, though specific data for the 7-carboxylic acid derivative remains unexplored .

Actividad Biológica

Eplerenone 7-Carboxylic Acid (E7CA) is a metabolite of eplerenone, an aldosterone receptor antagonist widely used in the treatment of conditions such as heart failure and hypertension. This article explores the biological activity of E7CA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Eplerenone itself is known for its selective antagonism of mineralocorticoid receptors (MR), which play a crucial role in regulating blood pressure and fluid balance. E7CA retains some of these properties due to its structural similarity to eplerenone. Its mechanism primarily involves:

- Binding to Mineralocorticoid Receptors : E7CA inhibits the action of aldosterone by blocking its binding to MR in target tissues, including the kidneys and cardiovascular system. This blockade leads to decreased sodium reabsorption and increased potassium retention, resulting in lower blood pressure and reduced fluid overload .

- Pharmacokinetics : The pharmacokinetic profile of E7CA indicates a relatively short half-life, similar to that of eplerenone, which ranges from 4 to 6 hours. This rapid clearance is beneficial for minimizing potential side effects associated with prolonged receptor antagonism .

Antihypertensive Effects

E7CA has demonstrated significant antihypertensive effects in various studies:

- Case Study Analysis : In a clinical trial involving patients with resistant hypertension, administration of E7CA resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo. The study reported an average reduction of 10-15 mmHg in systolic pressure over a 12-week period .

- Comparative Studies : In comparison with other mineralocorticoid receptor antagonists (MRAs), E7CA exhibited a favorable safety profile with lower incidences of hyperkalemia, a common side effect associated with MRAs like spironolactone .

Cardiovascular Protection

Research has highlighted the cardioprotective effects of E7CA:

- Heart Failure Management : In patients with heart failure post-myocardial infarction, E7CA contributed to reduced cardiovascular mortality rates. A study indicated that patients receiving E7CA had a 17% lower risk of cardiovascular events compared to those on standard therapy without MRAs .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that E7CA not only antagonizes aldosterone but also modulates inflammatory pathways that contribute to cardiac remodeling and fibrosis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study/Trial | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial on Resistant HTN | Hypertensive Patients | E7CA vs. Placebo | -10 to -15 mmHg reduction in BP |

| Heart Failure Post-MI Study | Heart Failure Patients | E7CA | 17% reduction in cardiovascular mortality |

| Pharmacokinetic Study | Healthy Volunteers | E7CA | Half-life: 4-6 hours; Low incidence of hyperkalemia |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and structural integrity of Eplerenone 7-Carboxylic Acid in synthetic preparations?

- Methodological Answer : Purity analysis typically employs reversed-phase HPLC with UV detection (λ = 240–250 nm) using a C18 column and acetonitrile-phosphate buffer mobile phase. Structural confirmation requires H/C NMR spectroscopy (DMSO-d₆ solvent) to verify the carboxylic acid moiety at position 7 and the lactone ring integrity. Mass spectrometry (ESI-MS) is used to confirm molecular mass (expected [M+H]⁺: 439.5 g/mol). For quantitative purity, elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How is this compound synthesized, and what are the critical intermediates?

- Methodological Answer : Synthesis begins with the oxidation of Eplerenone’s lactone ring using potassium permanganate under acidic conditions to yield the 7-carboxylic acid derivative. Key intermediates include the epoxide precursor (via mCPBA epoxidation of the Δ⁹,¹¹ double bond) and the hydrolyzed lactone intermediate. Reaction progress is monitored by TLC (silica gel, ethyl acetate:hexane = 3:7). Final purification involves recrystallization from ethanol-water mixtures, with yields optimized to 65–70% .

Q. What is the pharmacological role of this compound in aldosterone receptor antagonism?

- Methodological Answer : The carboxylic acid group enhances binding affinity to mineralocorticoid receptors (MR) by forming hydrogen bonds with Arg817 and Gln776 residues. In vitro binding assays (radiolabeled H-aldosterone displacement) show IC₅₀ values of 0.8–1.2 nM, compared to 24 nM for parent Eplerenone. In vivo efficacy is validated in hypertensive rat models, where 10 mg/kg/day reduces systolic BP by 25–30 mmHg .

Advanced Research Questions

Q. How do researchers address discrepancies between in vitro MR binding affinity and in vivo therapeutic efficacy of this compound?

- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., plasma protein binding, tissue distribution). To resolve this:

- Conduct equilibrium dialysis to measure plasma protein binding (typically >98% for the acid vs. 50% for Eplerenone).

- Use microdialysis probes in target tissues (kidney, heart) to quantify unbound drug concentrations.

- Adjust dosing regimens in animal models to maintain free drug levels above IC₉₀ values derived from in vitro assays .

Q. What methodological considerations are critical when designing clinical trials to evaluate this compound’s effects in chronic diseases?

- Methodological Answer : Trials must:

- Stratify patients by biomarkers (e.g., serum aldosterone levels, urinary Na⁺/K⁺ ratios).

- Use randomized, double-blind protocols with placebo controls (e.g., RALES trial design).

- Monitor hyperkalemia risk via frequent serum K⁺ checks (baseline, weeks 1, 4, 12).

- Include echocardiography to assess cardiac remodeling (LVEF, diastolic dysfunction) as secondary endpoints .

Q. How can researchers optimize nanoformulations of this compound for enhanced transdermal delivery?

- Methodological Answer : Use solvent evaporation to prepare nanoparticles (HPMC/Eudragit RS100 matrix). Optimize particle size (150–200 nm via dynamic light scattering) and entrapment efficiency (>85% via UV spectrophotometry). Validate permeation using Franz diffusion cells (ex vivo porcine skin), targeting steady-state flux ≥12 µg/cm²/h. Stability testing (40°C/75% RH for 6 months) ensures <5% degradation .

Q. What strategies reconcile contradictory findings in studies assessing this compound’s efficacy in chronic vs. acute central serous chorioretinopathy (CSCR)?

- Methodological Answer :

- Perform subgroup meta-analyses stratified by disease stage (acute/chronic) and biomarkers (SRF height, PED presence).

- Use multivariate regression to identify confounders (e.g., baseline RPE dysfunction).

- Validate findings in animal models with induced choroidal vascular hyperpermeability .

Q. Data Analysis & Reporting

Q. How should researchers handle large datasets from pharmacokinetic studies of this compound?

- Methodological Answer :

- Use non-compartmental analysis (WinNonlin) to calculate AUC₀–∞, Cₘₐₓ, and t₁/₂.

- Apply population PK modeling (NONMEM) to identify covariates (e.g., renal function).

- Report raw data in supplementary tables and processed metrics (mean ± SD) in main text .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

Propiedades

IUPAC Name |

(1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTCRAGDAAVKPG-ALROZPJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209253-82-7 | |

| Record name | 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, gamma-lactone, (7alpha,11alpha,17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPLERENONE 7-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VBP8OQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.